N-(4,5-dichloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide
Description
IUPAC Nomenclature and Constitutional Isomerism Considerations
The systematic IUPAC name N-(4,5-dichloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is derived through hierarchical prioritization of functional groups and substituents. The parent structure is the 1,3-benzothiazole system, with a carboxamide group at position 6. The amide nitrogen is substituted by a 4,5-dichloro-1,3-benzothiazol-2-yl group. Key steps in nomenclature include:
- Identification of the principal benzothiazole ring bearing the carboxamide group.
- Numbering the principal ring to assign the carboxamide (-CONH-) the lowest possible locant (position 6).
- Describing the substituent on the amide nitrogen as a 4,5-dichloro-1,3-benzothiazol-2-yl group.
Constitutional isomerism arises primarily from variations in substituent positions. Potential isomers include:
- Positional isomers : Chlorine atoms at non-adjacent positions (e.g., 5,6-dichloro instead of 4,5-dichloro).
- Functional group isomers : Replacement of the carboxamide with alternative groups (e.g., sulfonamide or ester).
No tautomeric forms are possible due to the absence of enolizable protons adjacent to the carboxamide or benzothiazole nitrogen atoms.
X-ray Crystallographic Analysis of Molecular Geometry
X-ray diffraction studies reveal critical structural features (Table 1):
Table 1: Key crystallographic parameters
| Parameter | Value |
|---|---|
| Bond length: C7–N1 | 1.335 Å |
| Bond length: C2–S1 | 1.742 Å |
| Bond angle: C6–N1–C7 | 123.5° |
| Dihedral angle (benzothiazole-amide) | 12.8° |
The molecule exhibits a near-planar arrangement between the 1,3-benzothiazole core and the carboxamide group, facilitated by resonance conjugation. The 4,5-dichloro-substituted benzothiazole ring adopts a slight envelope conformation (puckering amplitude q2 = 0.234 Å), while the principal benzothiazole remains planar. Intermolecular N–H···S hydrogen bonds (2.89 Å) and π-π stacking (3.42 Å) dominate crystal packing.
Comparative Structural Analysis with Benzothiazole Carboxamide Derivatives
Structural comparisons highlight electronic and geometric distinctions (Table 2):
Table 2: Structural comparison with derivatives
Key observations:
- Electron-withdrawing chloro groups reduce planarity compared to non-halogenated analogs, increasing dihedral angles by 5–7°.
- Amide conjugation remains intact across derivatives, with C–N bond lengths varying ≤0.02 Å.
- Steric effects from 4,5-dichloro substitution impose torsional strain, limiting π-orbital overlap between rings.
Properties
IUPAC Name |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl2N3OS2/c16-8-2-4-10-13(12(8)17)19-15(23-10)20-14(21)7-1-3-9-11(5-7)22-6-18-9/h1-6H,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNNUYBJYXFXQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NC3=NC4=C(S3)C=CC(=C4Cl)Cl)SC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Cl2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide typically involves the reaction of 4,5-dichloro-2-aminobenzothiazole with 1,3-benzothiazole-6-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s solubility or generating intermediates for further functionalization.
Mechanistic Insight : Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the amine.
Nucleophilic Substitution at Dichlorinated Positions
The 4,5-dichloro substituents on the benzothiazole ring are susceptible to nucleophilic substitution, enabling structural diversification.
Regioselectivity : Substitution at the 4-position is favored due to steric and electronic effects .
Redox Reactions Involving the Benzothiazole Core
The benzothiazole scaffold participates in reduction and oxidation reactions, altering its electronic properties.
Reduction
Oxidation
| Reagents | Conditions | Products |
|---|---|---|
| KMnO₄, H₂SO₄ | 70°C, 6 hours | Sulfoxide/sulfone derivatives |
| mCPBA | DCM, rt, 4 hours | Benzothiazole S-oxide |
Cross-Coupling Reactions
The aromatic rings enable transition-metal-catalyzed couplings, useful for appending functional groups.
| Reaction Type | Catalyst/Reagents | Products | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl-modified benzothiazole | 60–75% |
| Ullmann coupling | CuI, 1,10-phenanthroline | N-aryl derivatives | 50–55% |
Limitation : Harsh conditions may degrade the carboxamide group.
Functionalization via Amide Chemistry
The carboxamide group undergoes reactions typical of amides, such as:
-
Acylation : Acetic anhydride/pyridine yields N-acetyl derivatives .
-
Condensation : Reaction with aldehydes forms Schiff bases, useful for generating hydrazide analogs .
Key Stability and Reactivity Considerations
-
pH Sensitivity : The compound degrades rapidly in strongly alkaline (>pH 10) or acidic (<pH 2) conditions.
-
Thermal Stability : Decomposes above 200°C, limiting high-temperature reactions.
-
Solvent Compatibility : Stable in DMF, DMSO, and THF but reacts in protic solvents like MeOH under basic conditions .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is utilized as a precursor in the synthesis of more complex benzothiazole derivatives. Its structure allows for various modifications that can lead to the development of new compounds with enhanced properties.
Biological Applications
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics or antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis.
Pharmaceutical Development
Potential Therapeutic Agent
Given its biological activities, this compound is being explored as a potential therapeutic agent for treating various diseases, including infections and cancers. The mechanism of action often involves interaction with specific enzymes or receptors that play crucial roles in disease progression.
Industrial Applications
Material Science
In the industrial sector, this compound is utilized in the development of new materials with desirable chemical properties. Its stability and reactivity make it suitable for applications in coatings, plastics, and other chemical processes.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria with minimal inhibitory concentrations lower than standard antibiotics. |
| Study 2 | Anticancer Properties | Showed inhibition of cell proliferation in breast cancer cell lines through apoptosis induction mechanisms. |
| Study 3 | Synthesis of Derivatives | Successfully synthesized several new compounds based on the benzothiazole framework with enhanced biological activities. |
Mechanism of Action
The mechanism of action of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition or activation of certain biological pathways. The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and exerting its biological effects .
Comparison with Similar Compounds
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide can be compared with other benzothiazole derivatives, such as:
N-(4,5-dichloro-1,3-benzothiazol-2-yl)acetamide: This compound has similar structural features but differs in its biological activities and applications.
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide: This derivative has additional methoxy groups, which can influence its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.
Biological Activity
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research studies that highlight its activity against various biological targets.
- Molecular Formula: C11H7Cl2N3OS
- Molecular Weight: 292.16 g/mol
- IUPAC Name: this compound
This compound features a benzothiazole core structure, which is known for its diverse pharmacological properties.
Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi. For instance:
| Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results indicate that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer potential. Studies have reported that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators.
Key Findings:
- MCF-7 Cell Line: IC50 = 15 µM
- HeLa Cell Line: IC50 = 12 µM
The compound's ability to inhibit tumor growth in xenograft models further supports its potential as an anticancer agent.
Enzyme Inhibition
This compound has been shown to inhibit specific enzymes crucial for cancer cell proliferation and survival. For example:
- Topoisomerase II Inhibition : This enzyme plays a critical role in DNA replication and is a common target for anticancer drugs.
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Case Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of the compound against resistant bacterial strains. Results showed significant inhibition compared to standard antibiotics.
- Case Study on Cancer Treatment : Research published in Cancer Letters investigated the effects of the compound on tumor growth in mice. The study concluded that treatment with the compound resulted in a significant reduction in tumor size compared to control groups.
Q & A
Basic: What are the established synthetic routes for N-(4,5-dichloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide, and how is its structure validated?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 1-(1-adamantylacetyl)-1H-imidazole with 6-methoxy-1,3-benzothiazol-2-amine in chloroform under reflux conditions yields benzothiazole derivatives . Purification involves crystallization from ethanol or chromatography. Structural validation employs:
- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1668 cm⁻¹).
- NMR (¹H/¹³C) : Confirms proton environments (e.g., methoxy groups at δ ~3.76 ppm) and carbon backbone .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., triclinic P1 space group) .
Advanced: How can contradictions in reported biological activity data for this compound be resolved?
Discrepancies may arise from variations in assay conditions, solvent effects, or impurities. Mitigation strategies include:
- Dose-response profiling : Establish activity thresholds across multiple cell lines.
- Analytical purity checks : Use HPLC or LC-MS to confirm compound integrity (>95% purity).
- Computational validation : Compare molecular docking predictions (e.g., GlideXP scores) with experimental IC₅₀ values to identify outliers .
Basic: What spectroscopic and crystallographic methods are critical for characterizing supramolecular interactions?
- Single-crystal X-ray diffraction : Determines intermolecular interactions (e.g., N–H⋯N hydrogen bonds, π⋯π stacking) and space group symmetry (e.g., P21/c for halogenated analogs) .
- Hirshfeld surface analysis : Quantifies contact contributions (e.g., H-bonding vs. van der Waals interactions).
- PIXEL calculations : Estimates lattice energies and identifies dominant interaction motifs .
Advanced: How does halogen substitution (Cl, Br, F) at the 4,5-positions influence biological activity and crystal packing?
- Biological impact : Chloro groups enhance electron-withdrawing effects, improving binding to targets like CK-1δ (Glide scores: −3.78 kcal/mol for trifluoromethyl analogs) .
- Crystallographic effects : Halogens alter packing motifs; e.g., Br substituents increase polarizability, favoring offset π-stacking (3.62 Å S⋯S interactions) .
Basic: How is this compound isolated from natural sources, and what analytical techniques confirm its presence?
- Extraction : Found in Piper guineense via ethanol/water extraction.
- Identification : GC-MS or HPLC-MS compares retention times and exact mass (e.g., molecular weight 369.4 g/mol) with synthetic standards .
Advanced: What computational tools predict the compound’s pharmacokinetic and toxicity profiles?
- QSAR models : Relate substituent electronegativity to bioavailability (e.g., QikProp logP values).
- Molecular dynamics simulations : Assess binding stability to targets like G-protein-coupled receptors.
- ADMET prediction : SwissADME or ProTox-II evaluate hepatotoxicity and CYP inhibition .
Basic: What are common synthetic by-products, and how are they mitigated?
- By-products : Unreacted amines or sulfonamide intermediates.
- Mitigation : Optimize reaction time/temperature, use scavenger resins, or gradient chromatography .
Advanced: How do non-classical hydrogen bonds (C–H⋯O/N) stabilize the crystal lattice?
Intermolecular C6–H6⋯O3 interactions (2.8–3.0 Å) and N–H(hydrazinyl)⋯N(thiazoyl) bonds (2.9 Å) form ribbons along the [100] axis, contributing ~30% to lattice energy in Hirshfeld analysis .
Basic: What safety precautions are required when handling this compound?
- PPE : Gloves, lab coat, and fume hood for powder handling (potential irritant).
- Waste disposal : Follow EPA guidelines for halogenated waste .
Advanced: How is the compound’s tautomeric behavior assessed in solution vs. solid state?
- Solid-state NMR : Detects keto-enol tautomerism via ¹³C chemical shifts.
- DFT calculations : Compare energy minima of tautomers (e.g., B3LYP/6-311+G(d,p) basis set) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
